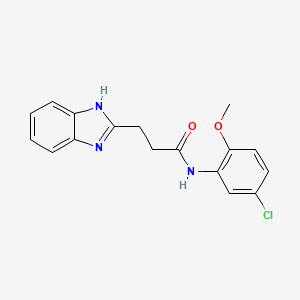![molecular formula C15H20FNO2 B7588955 4-[(3-Fluoro-4-methylphenyl)methylamino]cyclohexane-1-carboxylic acid](/img/structure/B7588955.png)
4-[(3-Fluoro-4-methylphenyl)methylamino]cyclohexane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(3-Fluoro-4-methylphenyl)methylamino]cyclohexane-1-carboxylic acid, also known as FMCA, is a synthetic amino acid derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. FMCA is a potent inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which plays a crucial role in glucose metabolism and insulin secretion.
Wissenschaftliche Forschungsanwendungen
4-[(3-Fluoro-4-methylphenyl)methylamino]cyclohexane-1-carboxylic acid has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes mellitus (T2DM). DPP-4 inhibitors like 4-[(3-Fluoro-4-methylphenyl)methylamino]cyclohexane-1-carboxylic acid have been shown to improve glycemic control by increasing insulin secretion and decreasing glucagon secretion. 4-[(3-Fluoro-4-methylphenyl)methylamino]cyclohexane-1-carboxylic acid has also been studied for its potential use in the treatment of other metabolic disorders such as obesity and non-alcoholic fatty liver disease.
Wirkmechanismus
4-[(3-Fluoro-4-methylphenyl)methylamino]cyclohexane-1-carboxylic acid exerts its pharmacological effects by inhibiting the activity of DPP-4, which is a peptidase enzyme that cleaves and inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Inhibition of DPP-4 leads to increased levels of GLP-1 and GIP, which in turn stimulate insulin secretion and decrease glucagon secretion, resulting in improved glycemic control.
Biochemical and Physiological Effects:
4-[(3-Fluoro-4-methylphenyl)methylamino]cyclohexane-1-carboxylic acid has been shown to improve glucose tolerance and insulin sensitivity in animal models of T2DM. In humans, 4-[(3-Fluoro-4-methylphenyl)methylamino]cyclohexane-1-carboxylic acid has been shown to increase GLP-1 and GIP levels, resulting in improved glycemic control. 4-[(3-Fluoro-4-methylphenyl)methylamino]cyclohexane-1-carboxylic acid has also been shown to have beneficial effects on lipid metabolism, reducing triglyceride and cholesterol levels.
Vorteile Und Einschränkungen Für Laborexperimente
4-[(3-Fluoro-4-methylphenyl)methylamino]cyclohexane-1-carboxylic acid is a potent and selective inhibitor of DPP-4, making it a useful tool for studying the role of DPP-4 in glucose metabolism and insulin secretion. However, 4-[(3-Fluoro-4-methylphenyl)methylamino]cyclohexane-1-carboxylic acid has some limitations as a research tool, including its high cost and limited solubility in aqueous solutions.
Zukünftige Richtungen
Future research on 4-[(3-Fluoro-4-methylphenyl)methylamino]cyclohexane-1-carboxylic acid could focus on its potential therapeutic applications in the treatment of other metabolic disorders such as obesity and non-alcoholic fatty liver disease. Additionally, further studies could investigate the long-term safety and efficacy of 4-[(3-Fluoro-4-methylphenyl)methylamino]cyclohexane-1-carboxylic acid in humans, as well as its potential use in combination with other antidiabetic drugs. Finally, the development of more cost-effective and soluble 4-[(3-Fluoro-4-methylphenyl)methylamino]cyclohexane-1-carboxylic acid derivatives could improve its utility as a research tool.
Synthesemethoden
4-[(3-Fluoro-4-methylphenyl)methylamino]cyclohexane-1-carboxylic acid can be synthesized using a multistep process involving the reaction of 3-fluoro-4-methylbenzylamine with cyclohexanone followed by the addition of a carboxylic acid group. The resulting product is then purified using column chromatography to obtain pure 4-[(3-Fluoro-4-methylphenyl)methylamino]cyclohexane-1-carboxylic acid.
Eigenschaften
IUPAC Name |
4-[(3-fluoro-4-methylphenyl)methylamino]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO2/c1-10-2-3-11(8-14(10)16)9-17-13-6-4-12(5-7-13)15(18)19/h2-3,8,12-13,17H,4-7,9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPSCMTDZXWVNSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CNC2CCC(CC2)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-Fluoro-4-methylphenyl)methylamino]cyclohexane-1-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(2-Bromophenyl)methylcarbamoyl]morpholine-2-carboxylic acid](/img/structure/B7588884.png)



![4-[(E)-3-(furan-2-yl)prop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7588912.png)
![4-[(E)-3-pyridin-3-ylprop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7588915.png)
![4-[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7588920.png)
![4-[(E)-3-(2,5-dichlorophenyl)prop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7588934.png)
![4-[3-(Tetrazol-1-yl)thiophene-2-carbonyl]morpholine-2-carboxylic acid](/img/structure/B7588942.png)
![4-[(E)-3-(5-bromothiophen-2-yl)prop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7588944.png)
![3-[4-[1-(4-Bromophenyl)ethyl]piperazin-1-yl]propanoic acid](/img/structure/B7588950.png)
![4-[(E)-3-(5-chloro-1,3-dimethylpyrazol-4-yl)prop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7588960.png)